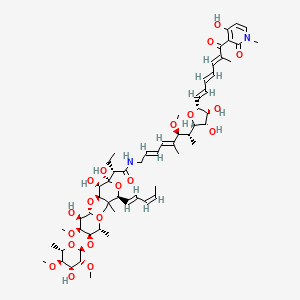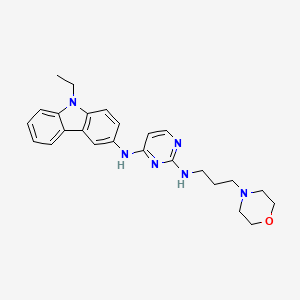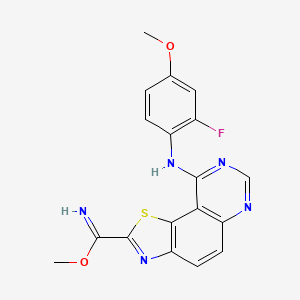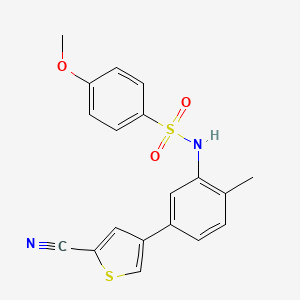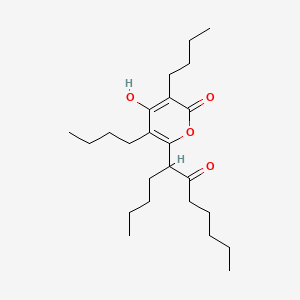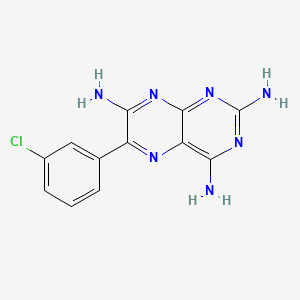
Epiblastin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epiblastin A is a novel small molecule that has garnered significant attention in the field of stem cell research. It is known for its ability to induce the reprogramming of epiblast stem cells into embryonic stem cells by inhibiting casein kinase 1 . This compound has shown high reprogramming activity, making it a valuable tool for studying pluripotency and stem cell biology .
Mechanism of Action
Target of Action
Epiblastin A, also known as “this compound - Bio-X” or “6-(3-Chlorophenyl)pteridine-2,4,7-Triamine”, primarily targets Casein Kinase 1 (CK1) . CK1 is a group of ubiquitous serine/threonine kinases involved in various cellular processes, including cell differentiation, proliferation, chromosome segregation, and circadian rhythm .
Mode of Action
This compound acts as an ATP-competitive inhibitor of CK1 . It binds to the ATP-binding pocket of CK1, preventing ATP from binding and thus inhibiting the kinase activity of CK1 . This inhibition disrupts the normal function of CK1, leading to changes in cellular processes where CK1 plays a role .
Biochemical Pathways
The inhibition of CK1 by this compound affects several biochemical pathways. One significant pathway is the reprogramming of epiblast stem cells (EpiSCs) into embryonic stem cells (cESCs) . CK1 is involved in the regulation of stem cell differentiation and proliferation. By inhibiting CK1, this compound disrupts the normal differentiation pathway, leading to the reprogramming of EpiSCs into cESCs .
Pharmacokinetics
Once inside the cell, it binds to CK1 in the cytoplasm, inhibiting its activity
Result of Action
The primary result of this compound’s action is the efficient conversion of EpiSCs into cESCs . This reprogramming is significant as it provides a potential therapeutic application for regenerative medicine and may reveal novel insights into the factors controlling pluripotency .
Biochemical Analysis
Biochemical Properties
Epiblastin A plays a crucial role in biochemical reactions, particularly in the reprogramming of epiblast stem cells into embryonic stem cells . It interacts with various enzymes and proteins, most notably casein kinase 1 (CK1), which it inhibits . The nature of these interactions is primarily inhibitory, leading to significant changes in cellular processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it efficiently converts epiblast stem cells into embryonic stem cells by inhibiting CK1 .
Molecular Mechanism
The mechanism of action of this compound is primarily through the inhibition of CK1 . It exerts its effects at the molecular level by binding to CK1, leading to enzyme inhibition . This interaction results in changes in gene expression, contributing to the reprogramming of epiblast stem cells into embryonic stem cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Epiblastin A can be synthesized through a structure-based compound development approach. One of the synthetic routes involves the reaction of (3-chlorophenyl) acetonitrile with cesium carbonate in tetrahydrofuran at 65°C for 3 hours . This method allows for the substitution of alkoxy groups at position C4 of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic chemistry techniques and reagents. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Epiblastin A primarily undergoes inhibition reactions, specifically targeting casein kinase 1. It acts as an ATP-competitive inhibitor, binding to the kinase and preventing its activity .
Common Reagents and Conditions:
Reagents: (3-chlorophenyl) acetonitrile, cesium carbonate, tetrahydrofuran.
Conditions: 65°C for 3 hours.
Major Products: The major product of the synthesis is this compound itself, which can be further modified to create derivatives with different substituents at specific positions .
Scientific Research Applications
Epiblastin A has a wide range of applications in scientific research:
Chemistry: Used as a tool to study kinase inhibition and develop new inhibitors.
Industry: Could be used in the development of new drugs targeting casein kinase 1 and related pathways.
Comparison with Similar Compounds
Triamterene: An initial hit in the phenotypic screen that led to the development of Epiblastin A.
TG100-115: A derivative of triamterene, known for inhibiting phosphatidylinositol 3-kinases.
Uniqueness of this compound: this compound stands out due to its high reprogramming activity and specificity for casein kinase 1. Unlike other compounds, it efficiently converts epiblast stem cells into embryonic stem cells, making it a powerful tool for studying pluripotency and stem cell biology .
Properties
IUPAC Name |
6-(3-chlorophenyl)pteridine-2,4,7-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN7/c13-6-3-1-2-5(4-6)7-9(14)18-11-8(17-7)10(15)19-12(16)20-11/h1-4H,(H6,14,15,16,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKKZSRANLVEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N=C(N=C3N=C2N)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of Epiblastin A and how does its inhibition affect colorectal cancer cells?
A1: this compound is an adenosine triphosphate (ATP)-competitive inhibitor of casein kinase 1α (CK1α) [, ]. Studies show that this compound selectively inhibits CK1α in colorectal cancer (CRC) cells, leading to a significant decrease in cell viability and proliferation, while exhibiting minimal effects on non-tumor colorectal cells [].
Q2: How does this compound's effect on CK1α translate to potential benefits for colorectal cancer patients?
A2: High CK1α expression in CRC cells is linked to a poorer 5-year overall survival rate in patients []. Preclinical studies using patient-derived xenograft (PDX) and tumor xenograft mice models demonstrate that this compound significantly shrinks tumor volume and weight in a CK1α-dependent manner []. This suggests that targeting CK1α with this compound could offer a new therapeutic avenue for CRC treatment.
Q3: Besides colorectal cancer, are there other potential applications for this compound?
A3: Interestingly, this compound has shown promise in stem cell research. It can reprogram mouse epiblast stem cells (EpiSCs) into cells resembling embryonic stem cells (cESCs) by inhibiting casein kinases 1 (CK1) α/δ []. This reprogramming ability opens exciting possibilities for future applications in regenerative medicine and disease modeling.
Q4: What is known about the relationship between the structure of this compound and its activity?
A4: While the provided research doesn't delve deep into this compound's structure-activity relationship (SAR), it highlights the importance of its interaction with the kinase domain of CK1α [, ]. Further research exploring structural modifications and their impact on activity, potency, and selectivity towards different CK1 isoforms could optimize its therapeutic potential.
Q5: Has this compound been tested in humans, and if so, what are the findings?
A5: The provided research focuses on in vitro and in vivo preclinical studies. While these findings are promising, further research, including clinical trials, is needed to determine the efficacy and safety of this compound in humans.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

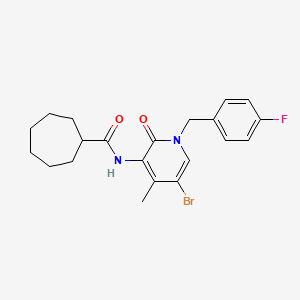
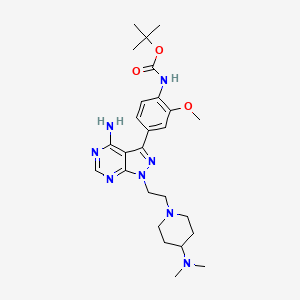
![sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,9S,10S,13S,16S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate](/img/structure/B607268.png)

![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B607272.png)
